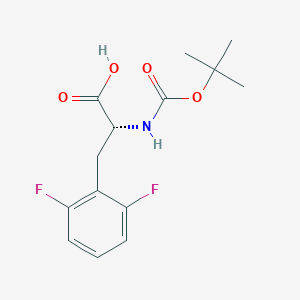
Boc-2,6-Difluoro-D-Phenylalanine
Übersicht
Beschreibung
Boc-2,6-Difluoro-D-Phenylalanine, also known as Boc-DfPhe-OH, is a non-natural amino acid that has been widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays important roles in protein synthesis and neurotransmitter production. Boc-DfPhe-OH has unique properties that make it a valuable tool for investigating protein structure and function, as well as developing new drugs and therapeutics.
Wirkmechanismus
Boc-2,6-Difluoro-D-Phenylalanine has a unique chemical structure that allows it to interact with proteins in a specific way. It contains a difluoromethyl ketone group, which is known to react with the active site of certain enzymes, inhibiting their activity. Boc-2,6-Difluoro-D-Phenylalanine has also been shown to bind to specific protein domains, altering their conformation and function.
Biochemical and Physiological Effects:
Boc-2,6-Difluoro-D-Phenylalanine has been shown to have a variety of biochemical and physiological effects, depending on the protein target. It has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. Boc-2,6-Difluoro-D-Phenylalanine has also been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in vivo. Additionally, Boc-2,6-Difluoro-D-Phenylalanine has been shown to interact with certain neurotransmitter receptors, suggesting a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-2,6-Difluoro-D-Phenylalanine has several advantages for use in lab experiments. It is a stable and readily available reagent, making it easy to use in a variety of experimental settings. It also has a unique chemical structure that allows it to interact with proteins in a specific way, providing valuable insights into protein structure and function. However, Boc-2,6-Difluoro-D-Phenylalanine also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving Boc-2,6-Difluoro-D-Phenylalanine. One area of interest is the development of new drugs and therapeutics based on Boc-2,6-Difluoro-D-Phenylalanine. Another area of interest is the use of Boc-2,6-Difluoro-D-Phenylalanine as a tool for investigating the mechanisms of enzyme catalysis and protein-protein interactions. Additionally, Boc-2,6-Difluoro-D-Phenylalanine may have potential applications in the treatment of neurological disorders, although further research is needed to explore this possibility.
Wissenschaftliche Forschungsanwendungen
Boc-2,6-Difluoro-D-Phenylalanine has been widely used in scientific research as a tool for investigating protein structure and function. It has been used to study the binding interactions between proteins and small molecules, as well as to probe the mechanisms of enzyme catalysis. Boc-2,6-Difluoro-D-Phenylalanine has also been used to develop new drugs and therapeutics, particularly in the field of cancer research.
Eigenschaften
IUPAC Name |
(2R)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFXXIFWMNGAG-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2,6-Difluoro-D-Phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



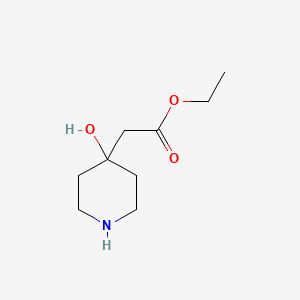

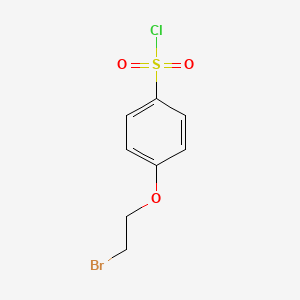


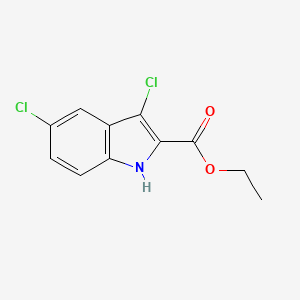
![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)

![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)
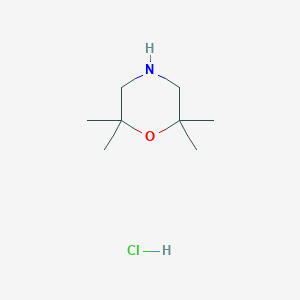

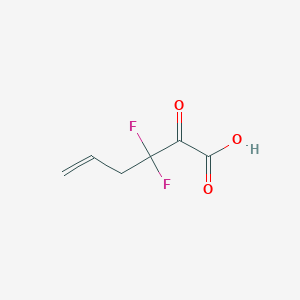
![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)
